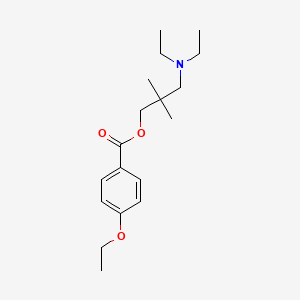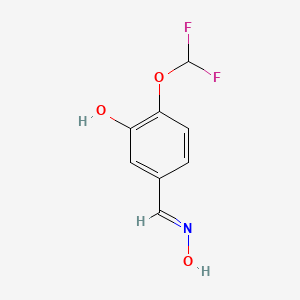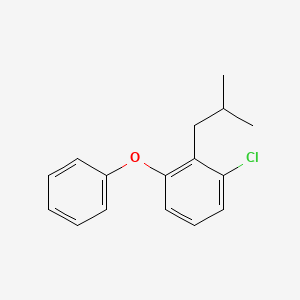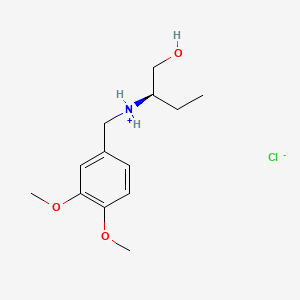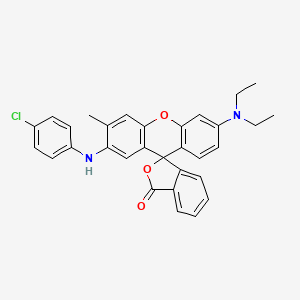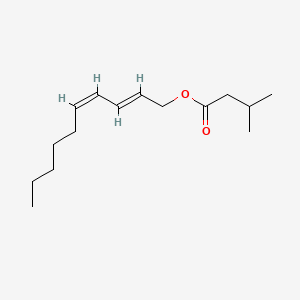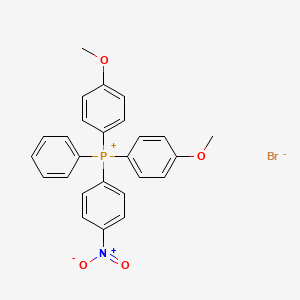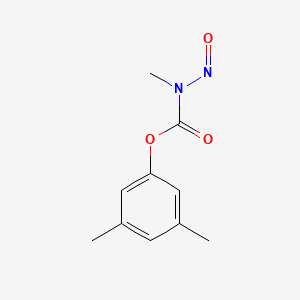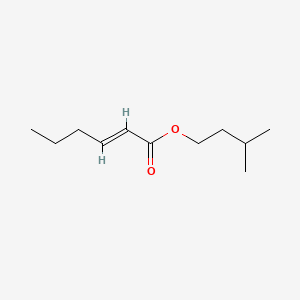
Diethylene glycol dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylene glycol dicarbamate is an organic compound with the molecular formula C6H12N2O5 It is a derivative of diethylene glycol and carbamic acid, characterized by the presence of two carbamate groups
准备方法
Synthetic Routes and Reaction Conditions: Diethylene glycol dicarbamate can be synthesized through the reaction of diethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The process involves the formation of an intermediate, which subsequently reacts with urea to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc acetate or magnesium oxide can enhance the reaction rate and efficiency. The reaction mixture is usually subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions: Diethylene glycol dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form diethylene glycol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides and carbon dioxide.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water, temperatures around 50°C to 100°C.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, mild temperatures, and solvents like ethanol or methanol.
Major Products Formed:
Hydrolysis: Diethylene glycol and carbamic acid.
Oxidation: Oxides of nitrogen and carbon dioxide.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
Diethylene glycol dicarbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, providing flexibility and durability to the materials.
Biology: It serves as a cross-linking agent in the preparation of hydrogels and other biomaterials.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is employed in the production of coatings, adhesives, and sealants, offering improved mechanical properties and resistance to environmental factors.
作用机制
The mechanism of action of diethylene glycol dicarbamate involves its ability to form stable complexes with various molecules through hydrogen bonding and van der Waals interactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability. The compound’s ability to cross-link polymers is attributed to the reactivity of its carbamate groups, which can form covalent bonds with other functional groups.
相似化合物的比较
- Ethylene glycol dicarbamate
- Triethylene glycol dicarbamate
- Propylene glycol dicarbamate
Comparison: Diethylene glycol dicarbamate is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. Compared to ethylene glycol dicarbamate, it offers better solubility and lower toxicity. Triethylene glycol dicarbamate, on the other hand, has higher molecular weight and viscosity, making it suitable for different applications. Propylene glycol dicarbamate has similar properties but differs in its reactivity and compatibility with various substrates.
属性
CAS 编号 |
5952-26-1 |
|---|---|
分子式 |
C6H12N2O5 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
2-(2-carbamoyloxyethoxy)ethyl carbamate |
InChI |
InChI=1S/C6H12N2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI 键 |
CADMHCMDZLBQLA-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)N)OCCOC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
